Ethyl trifluorovinyl ether
Overview
Description
Ethyl trifluorovinyl ether is a fluorinated organic compound characterized by the presence of an ethyl group attached to a trifluorovinyl ether moiety. This compound is notable for its high chemical and thermal stability, making it a valuable material in various industrial applications. The incorporation of fluorine atoms imparts unique properties such as increased resistance to chemical degradation and enhanced thermal stability.
Mechanism of Action
Target of Action
Ethyl trifluorovinyl ether (Et-TFVE) is primarily used in the synthesis of polymers . The primary targets of Et-TFVE are the monomers used in polymerization processes . These monomers interact with Et-TFVE to form polymers with unique properties .
Mode of Action
Et-TFVE interacts with its targets through a process known as copolymerization . In this process, Et-TFVE and other monomers (such as ethyl vinyl ether or vinyl acetate) are combined in a redox-initiated aqueous emulsion . This results in the formation of new polymers .
Biochemical Pathways
The primary biochemical pathway affected by Et-TFVE is the polymerization process . During this process, Et-TFVE undergoes a series of reactions, including hydrogen abstraction and b-scission termination/chain transfer . These reactions result in the formation of new polymers with unique properties .
Result of Action
The result of Et-TFVE’s action is the formation of new polymers . These polymers have unique properties, such as increased solubility in common organic solvents and improved processibility . This makes them useful in a variety of applications, from lining chemical storage tanks to vascular grafts .
Action Environment
The action of Et-TFVE is influenced by several environmental factors. For instance, the polymerization process is typically carried out in an aqueous emulsion . Additionally, the reactivity of Et-TFVE can be affected by the presence of other monomers . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of Et-TFVE.
Biochemical Analysis
Biochemical Properties
Ethyl trifluorovinyl ether plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group can enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or modulator. For instance, this compound has been shown to interact with enzymes involved in oxidative metabolism, such as succinate dehydrogenase, by altering their activity through binding interactions . These interactions can lead to changes in the enzyme’s conformation and function, thereby influencing the overall biochemical pathway.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of voltage-gated sodium channels, impacting neuronal signaling and potentially leading to altered cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of acetolactate synthase by binding to its active site, preventing the enzyme from catalyzing its reaction . This inhibition can result in downstream effects on metabolic pathways and cellular functions. Additionally, the compound’s ability to alter gene expression can be attributed to its interactions with transcription factors, leading to changes in the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as altered metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, this compound can induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response, and exceeding this threshold can lead to detrimental outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell, impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments or organelles, influencing its accumulation and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production. The subcellular localization of the compound is crucial for its biological activity and can determine its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trifluorovinyl ether can be synthesized through several methods. One common approach involves the thermolysis of trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionate esters in the gas phase. This reaction yields this compound as a product. Another method involves the reaction of a sodium alkoxide with tetrafluoroethylene. The addition of 18-crown-6 can significantly increase the rate of this reaction by enhancing the solubility of the alkoxide .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale reactions involving the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl trifluorovinyl ether undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form fluoropolymers with high thermal and chemical stability.
Hydrogen Abstraction: During polymerization, hydrogen abstraction from the oligoether pendant group can occur, leading to chain transfer reactions.
Common Reagents and Conditions:
Redox Initiators: Used in aqueous emulsion polymerization to initiate the polymerization process.
Catalysts: Such as 18-crown-6, which enhance the solubility and reactivity of alkoxides in the synthesis process.
Major Products:
Scientific Research Applications
Ethyl trifluorovinyl ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trifluoromethyl Ethers: These compounds also contain fluorine atoms and exhibit similar properties such as high stability and resistance to degradation.
Trifluorovinyl Ethers with Different Substituents: Compounds like 1-[2-(2-ethoxy ethoxy)ethoxy]-1,2,2-trifluoroethene and 1-(2-phenoxy ethoxy)-1,2,2-trifluoroethene share similar structural features and reactivity.
Uniqueness: Ethyl trifluorovinyl ether is unique due to its specific combination of an ethyl group and a trifluorovinyl ether moiety. This combination imparts distinct properties such as enhanced solubility in organic solvents and improved processibility compared to other fluorinated compounds .
Properties
IUPAC Name |
1-ethoxy-1,2,2-trifluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-8-4(7)3(5)6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFYPFFYGHATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371936 | |
Record name | Ethyl trifluorovinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1763-27-5 | |
Record name | Ethyl trifluorovinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1763-27-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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